molecular formula C19H28BrNO2 B4110398 2-(2-Bromo-4-tert-butylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone

2-(2-Bromo-4-tert-butylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone

Cat. No.: B4110398
M. Wt: 382.3 g/mol
InChI Key: NRRQFFPAPSJUSF-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-tert-butylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone is a complex organic compound featuring a piperidine ring substituted with a bromo-tert-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-tert-butylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone typically involves multiple steps. One common method includes the reaction of 2-bromo-4-tert-butylphenol with chloroacetyl chloride to form 2-bromo-4-tert-butylphenoxyacetyl chloride. This intermediate is then reacted with 2,6-dimethylpiperidine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-tert-butylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The phenoxy and piperidine moieties can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The acetyl group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the phenoxy and piperidine rings.

    Reduction: Reduced forms of the phenoxy and piperidine rings.

    Hydrolysis: Corresponding carboxylic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its structural features.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Could be used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for 2-(2-Bromo-4-tert-butylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-bromo-4-tert-butylphenoxy)acetyl]pyrrolidine
  • 1-bromo-4-tert-butylbenzene
  • 4-(2-bromo-4-tert-butylphenoxy)butanoic acid

Uniqueness

2-(2-Bromo-4-tert-butylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone is unique due to its specific combination of a piperidine ring with a bromo-tert-butylphenoxy group, which imparts distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

2-(2-bromo-4-tert-butylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BrNO2/c1-13-7-6-8-14(2)21(13)18(22)12-23-17-10-9-15(11-16(17)20)19(3,4)5/h9-11,13-14H,6-8,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRQFFPAPSJUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)COC2=C(C=C(C=C2)C(C)(C)C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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